2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol
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Overview
Description
2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol is a complex organic compound that belongs to the class of pyrazolopyrazines
Preparation Methods
The synthesis of 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol typically involves a multi-step process. One common method starts with the preparation of pyrazole-3-carboxylic acid derivatives, which are then subjected to amide formation, followed by pyrazine ring closure, hydrolysis, and dehydration . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation .
Comparison with Similar Compounds
2-[1-[[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol can be compared with other pyrazolopyrazine derivatives, such as:
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-amine dihydrochloride: This compound has similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against specific kinases.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits a broad range of biological activities, including antiviral and antitumor effects. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]methyl]cyclopropyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-11-12(14-5-6-17(11)16-10)15-9-13(2-3-13)4-7-18/h5-6,8,18H,2-4,7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLWHHZYLZADS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)NCC3(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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